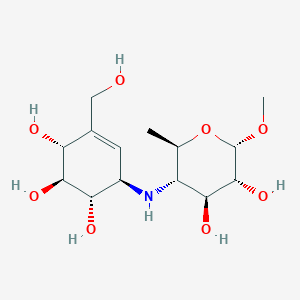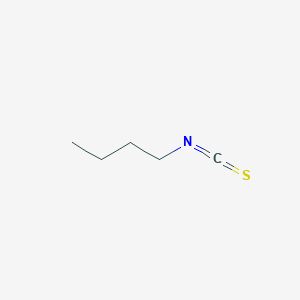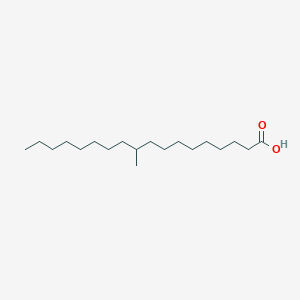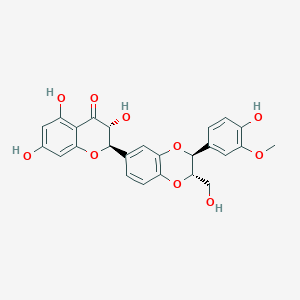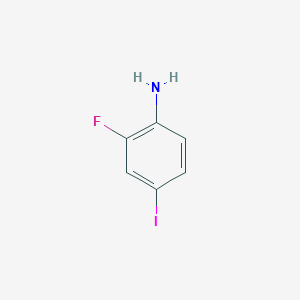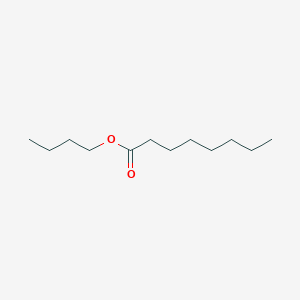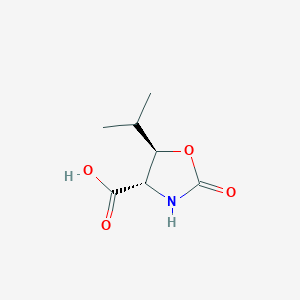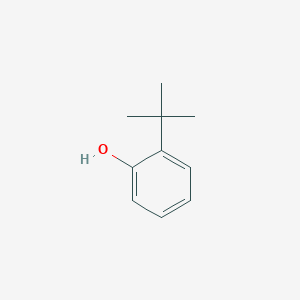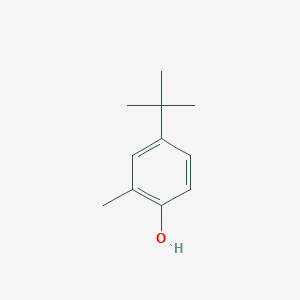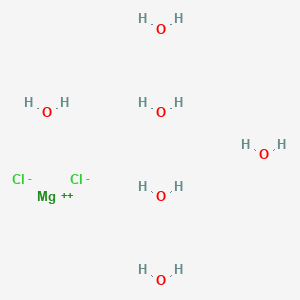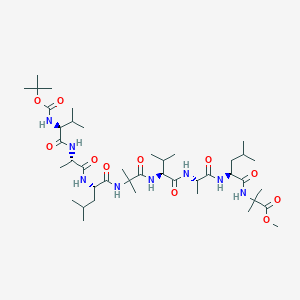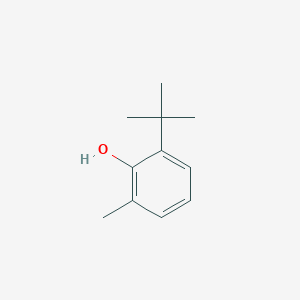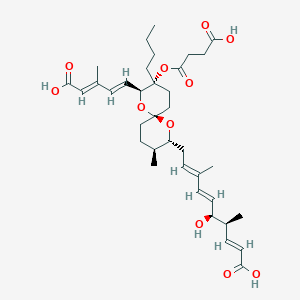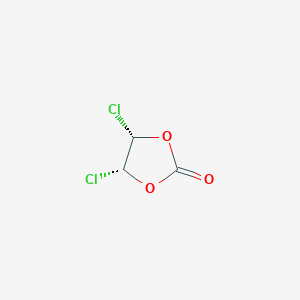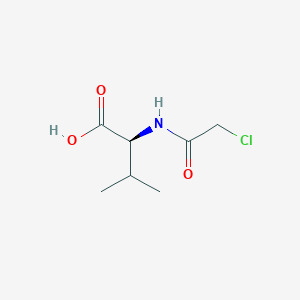
Chloroacetyl-L-valine
Vue d'ensemble
Description
Chloroacetyl-L-valine is a derivative of the essential amino acid L-valine, which is significant in various biochemical applications. While the provided papers do not directly discuss Chloroacetyl-L-valine, they offer insights into the structural and physicochemical properties of L-valine and its derivatives, which can be extrapolated to understand Chloroacetyl-L-valine.
Synthesis Analysis
The synthesis of L-valine derivatives involves various chemical reactions and conditions. For instance, L-valine hydrochloride monohydrate (VHM) was synthesized by slow evaporation of its aqueous solution at a constant temperature, indicating a method that could potentially be adapted for Chloroacetyl-L-valine synthesis . Similarly, the preparation of trans-bis(ethylenediamine)chloro(Boc-L-valine)-Co(III)fluoroborate involved the reaction of trans [Co(en)2OHCl]+ with an active ester form of Boc-L-valine . These methods highlight the reactivity of L-valine under various conditions, which is relevant for the synthesis of Chloroacetyl-L-valine.
Molecular Structure Analysis
The molecular structure of L-valine derivatives is characterized by techniques such as X-ray diffraction analysis. For example, the crystal structure of VHM was redetermined by single crystal X-ray diffraction . The structure of trans-bis(ethylenediamine)chloro(Boc-L-valine)-Co(III)fluoroborate was also elucidated using X-ray structure analysis, revealing a distorted octahedral coordination around Co(III) . These studies demonstrate the importance of structural analysis in understanding the molecular geometry of L-valine derivatives, which is also crucial for Chloroacetyl-L-valine.
Chemical Reactions Analysis
L-valine and its derivatives participate in various chemical reactions. The crystal structure of dl-Valinium trichloroacetate at 123 K shows the valine molecule in a cationic state, with intermolecular hydrogen bonds forming a two-dimensional network . This suggests that Chloroacetyl-L-valine may also engage in specific chemical interactions due to the presence of functional groups that can form hydrogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of L-valine derivatives are characterized by thermal, optical, and hardness analyses. VHM displayed second harmonic generation efficiency and was characterized by thermal and optical analysis . The crystal of L-valine L-valinium hydrochloride showed thermal stability and suitability for nonlinear optical applications . These properties are indicative of the behavior that Chloroacetyl-L-valine might exhibit, such as thermal stability and potential optical applications.
Applications De Recherche Scientifique
1. Inhibition of Amino Acid Biosynthesis in Plants
Chloroacetyl compounds, like chlorsulfuron, inhibit the biosynthesis of valine and isoleucine in plants. This inhibition occurs at the acetolactate synthase enzyme, a critical step in the production of these amino acids. Such inhibition is central to the action of certain herbicides (Ray, 1984).
2. Microbial Fermentation for L-Valine Production
Recent advancements have been made in using genetically engineered Corynebacterium glutamicum and Escherichia coli for L-valine production, an essential amino acid in animal health. These engineered strains are based on a deeper understanding of L-valine biosynthesis and metabolic regulation, improving efficiency in microbial fermentation processes (Wang et al., 2018), (Hao et al., 2022).
3. Structural Investigations
Studies on compounds like L-valinum trichloroacetic acid have provided insights into their structural properties. These studies are crucial for understanding the molecular structure and interactions of such compounds (Mahalakshmi et al., 2017).
4. Enhancing Resistance in Transgenic Tobacco
Research has shown that over-expression of acetolactate synthase in transgenic tobacco can confer resistance to valine, indicating potential applications in agricultural biotechnology (Tourneur et al., 1993).
5. Interactions with Other Chemicals
Studies have also explored how chloroacetyl compounds interact with other chemicals, such as the chlorination reactions of valine in water and wastewater, providing insight into environmental and chemical processing applications (McCormick et al., 1993).
Safety And Hazards
Orientations Futures
L-valine, a component of Chloroacetyl-L-valine, has a wide range of applications in food, medicine, and feed . The development of omics technology has promoted the upgrading of traditional metabolic engineering to systematic metabolic engineering . This whole-cell-scale transformation strategy has become a productive method for developing L-valine producing strains .
Propriétés
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRISAYPKJORFZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetyl-L-valine | |
CAS RN |
2279-16-5 | |
| Record name | N-(2-Chloroacetyl)-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2279-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroacetyl-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Inhibition by carboxylic acids and p-choloromercuribenzoate was also investigated …
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



